molecular formula C23H20N6OS B2417682 N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide CAS No. 1207026-36-5

N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

Cat. No.: B2417682
CAS No.: 1207026-36-5
M. Wt: 428.51
InChI Key: YHSPSLVLRKOPNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amide group (-CONH2), a sulfanyl group (-SH), and a pentazatricyclo group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting with simpler precursors. The exact synthesis pathway would depend on the specific properties of the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a cyclic structure suggests that the molecule could have a complex three-dimensional shape .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the sulfanyl group could be involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .

Scientific Research Applications

Antimicrobial Activity N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide and its derivatives have been studied for their antimicrobial properties. Research by Carcanague et al. (2002) demonstrated that certain derivatives displayed potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to traditional antibiotics like metronidazole or clarithromycin. These compounds also showed minimal activity against other common bacteria, suggesting a selective effect against H. pylori (Carcanague et al., 2002).

Sulfanilamide Derivatives Synthesis and Characterization The synthesis and characterization of various sulfanilamide derivatives, including this compound, have been explored. Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, analyzing their crystal structures and thermal properties. These studies contribute to understanding the chemical properties and potential applications of these compounds (Lahtinen et al., 2014).

Antimicrobial and Hemolytic Agents Another research application involves the synthesis of derivatives of this compound as potential antimicrobial and hemolytic agents. Rehman et al. (2016) synthesized a series of these derivatives and evaluated their efficacy against selected microbial species. The study highlighted the potential of these compounds in antimicrobial applications (Rehman et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential uses, and developing methods for its large-scale production .

Properties

CAS No.

1207026-36-5

Molecular Formula

C23H20N6OS

Molecular Weight

428.51

IUPAC Name

N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6OS/c1-27(15-17-8-4-2-5-9-17)21(30)16-31-23-25-24-22-20-14-19(18-10-6-3-7-11-18)26-29(20)13-12-28(22)23/h2-14H,15-16H2,1H3

InChI Key

YHSPSLVLRKOPNO-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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